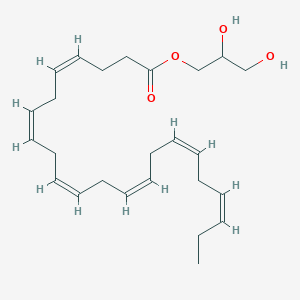

Monodocosahexaenoin

Übersicht

Beschreibung

Monodocosahexaenoin, also known as 4,7,10,13,16,19-Docosahexaenoic acid, 2,3-dihydroxypropyl ester, is a monoacylglycerol derived from docosahexaenoic acid. It is a significant compound in the field of lipid research due to its unique structure and properties. The molecular formula of this compound is C25H38O4, and it has a molecular weight of 402.57 .

Wissenschaftliche Forschungsanwendungen

Monodocosahexaenoin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Standard in Lipidomikstudien verwendet, um Lipidprofile in biologischen Proben zu analysieren.

Biologie: Es spielt eine Rolle bei der Untersuchung des Stoffwechsels und der Funktion von Docosahexaensäure in biologischen Systemen.

Medizin: Die Forschung an this compound trägt zum Verständnis der Rolle von Docosahexaensäure bei neurodegenerativen Erkrankungen und ihren potenziellen therapeutischen Anwendungen bei.

Industrie: Es wird aufgrund seiner gesundheitsfördernden Wirkungen in der Formulierung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Rolle als Vorläufer von Docosahexaensäure aus. Docosahexaensäure wird in Zellmembranen eingebaut, wo sie die Membranfluidität und -funktion beeinflusst. Es dient auch als Substrat für die Produktion von bioaktiven Lipidmediatoren, die Entzündungen und Zellsignalwege modulieren. Die molekularen Zielstrukturen von Docosahexaensäure umfassen verschiedene Rezeptoren und Enzyme, die an entzündungshemmenden und neuroprotektiven Signalwegen beteiligt sind .

Wirkmechanismus

The mechanism of action of DHA, a component of Monodocosahexaenoin, has been studied in the context of reducing the risk of certain cancers . The mechanism of action of DHA was attributed to the upregulation of the expression of β-secretase (BACE)2, which competed with BACE1 to cleave APP, thus decreasing the production of extracellular Aβ fragments .

Safety and Hazards

Zukünftige Richtungen

Research on DHA and its derivatives, including Monodocosahexaenoin, is ongoing. One study compared the effects of free DHA and five lipids carrying one to three DHA chains (including this compound) on the viability of the MDA-MB-231 breast cancer cell line . This suggests that future research may continue to explore the potential therapeutic applications of this compound and other DHA-containing compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Monodocosahexaenoin can be synthesized through the esterification of docosahexaenoic acid with glycerol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Monodocosahexaenoin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Hydroperoxy- und Hydroxyl-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Hydroperoxy-Derivate in Hydroxyl-Derivate umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff.

Reduktion: Natriumborhydrid wird oft als Reduktionsmittel verwendet.

Substitution: Verschiedene Reagenzien wie Säurechloride und Anhydride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Hydroperoxy- und Hydroxyl-Derivate.

Reduktion: Hydroxyl-Derivate.

Substitution: Ester- und Ether-Derivate.

Vergleich Mit ähnlichen Verbindungen

Monodocosahexaenoin ist einzigartig aufgrund seiner spezifischen Esterbindung an Docosahexaensäure. Ähnliche Verbindungen umfassen:

Docosahexaensäureethylester: Wird in Nahrungsergänzungsmitteln verwendet, aber es fehlt ihm das Glycerin-Rückgrat.

Docosahexaensäure-Triglycerid: Enthält drei Docosahexaensäuremoleküle, die an Glycerin verestert sind, und wird in Nahrungsergänzungsmitteln verwendet.

Lysophosphatidylcholin-Docosahexaensäure: Eine Phospholipidform, die effektiver ist, um Docosahexaensäure an Zellen zu liefern

This compound zeichnet sich durch seine spezifische Struktur aus, die es ermöglicht, als Standard in der Lipidomik eingesetzt zu werden, und durch seine potenziellen therapeutischen Anwendungen in der Medizin.

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h3-4,6-7,9-10,12-13,15-16,18-19,24,26-27H,2,5,8,11,14,17,20-23H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPHORDRFVRZPP-KUBAVDMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,5R,6S,6aS)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B3101940.png)

![3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B3101954.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B3101966.png)